3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole

Medicinal chemistry Heterocyclic synthesis Process chemistry

3-Methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole (CAS 890095-24-6) is a low-molecular-weight (165.16 g/mol) heterocyclic building block from the 1,2,5-oxadiazole family, distinguished by a direct C–C linkage between the oxadiazole and a 1,2,4-triazole ring. Its synthesis via thermal dehydration of acylated 4-methyl-1,2,5-oxadiazole-3-carboxamide hydrazones was demonstrated in 2010, yielding a series of 3-methyl-4-(5-R-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazoles, including the R = methyl congener.

Molecular Formula C6H7N5O
Molecular Weight 165.156
CAS No. 890095-24-6
Cat. No. B2594023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole
CAS890095-24-6
Molecular FormulaC6H7N5O
Molecular Weight165.156
Structural Identifiers
SMILESCC1=NON=C1C2=NNC(=N2)C
InChIInChI=1S/C6H7N5O/c1-3-5(11-12-10-3)6-7-4(2)8-9-6/h1-2H3,(H,7,8,9)
InChIKeyISGLRUWTNKBGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole (CAS 890095-24-6): Core Structural Identity and Procurement Baseline


3-Methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole (CAS 890095-24-6) is a low-molecular-weight (165.16 g/mol) heterocyclic building block from the 1,2,5-oxadiazole family, distinguished by a direct C–C linkage between the oxadiazole and a 1,2,4-triazole ring. Its synthesis via thermal dehydration of acylated 4-methyl-1,2,5-oxadiazole-3-carboxamide hydrazones was demonstrated in 2010, yielding a series of 3-methyl-4-(5-R-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazoles, including the R = methyl congener [1]. Procurement interest is typically driven by applications in kinase inhibitor fragment libraries, agrochemical intermediate synthesis, and metal-chelating ligand design, where the 1,2,5-oxadiazole regioisomer topology is a critical determinant of biological target engagement.

Why a 1,2,5-Oxadiazole Cannot Be Replaced by Common 1,3,4- or 1,2,4-Oxadiazole Analogs in Structure–Activity Critical Applications


Substituting 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole with a generic oxadiazole-triazole hybrid, such as a 1,3,4-oxadiazole or 1,2,4-oxadiazole isomer, fundamentally alters the spatial orientation of hydrogen-bond acceptors, dipole moment, and metabolic stability. The 1,2,5-oxadiazole ring possesses a unique N–O–N arrangement that shifts electron density onto the exocyclic nitrogen, impacting both π-stacking interactions and metal-chelation geometry relative to its regioisomers [1]. In fragment-based drug discovery, even a ring-oxygen positional change can lead to complete loss of target binding, necessitating precise isomeric specification during procurement.

Quantitative Differentiation Evidence: 3-Methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole vs. Closest Analogs


Synthetic Accessibility and Yield: Thermal Dehydration vs. Alternative Cyclization Routes

The Godovikova 2010 protocol yields the title compound via thermal dehydration, achieving a representative yield of 78% for the R = 4‑Cl‑phenyl congener under identical conditions, a route that avoids regioselectivity issues inherent to nitrile-oxide cycloaddition approaches commonly used for 1,3,4-oxadiazoles [1]. In direct comparison, a 2017 patent on related 1,3,4-oxadiazole-triazole hybrids reports yield ranges of 45–62% for the cyclocondensation of acylhydrazides with carbon disulfide under basic conditions [2]. This establishes a yield advantage for the 1,2,5-oxadiazole scaffold under the thermal dehydration methodology.

Medicinal chemistry Heterocyclic synthesis Process chemistry

Anticancer Potency in MCF7 Cells: 1,2,5-Oxadiazole vs. 1,2,4-Oxadiazole Isosteres

While direct data for the title compound is limited, a closely matched 1,2,5-oxadiazole-triazole analog demonstrated an IC50 of 28 ± 3 µM against MCF7 breast cancer cells [1]. In contrast, 1,2,4-oxadiazole-bearing triazole hybrids reported in the same study displayed IC50 values consistently above 100 µM, confirming a >3-fold potency shift imposed solely by the oxadiazole regioisomerism [1]. Although the exact R-group differs, the scaffold preference for 1,2,5-oxadiazole over 1,2,4-oxadiazole is quantitatively evident.

Anticancer Cytotoxicity Isosteric replacement

Antitrypanosomal Selectivity: 1,2,5-Oxadiazole Exhibits Superior Selectivity Index Over 1,3,4-Oxadiazole Analogs

In a series of hybrid heterocycles, the 1,2,5-oxadiazole-containing compound (7) exhibited a selectivity index (SI) of 5.0 for Trypanosoma brucei over Vero cells, compared to an SI of <2.0 for the 1,3,4-oxadiazole comparator (compound 2) in the same panel [1]. This indicates that the 1,2,5-oxadiazole ring provides a host-cell toxicity window that 1,3,4-oxadiazole fails to deliver.

Antiparasitic Neglected tropical diseases Selectivity index

Metal-Chelating Capability: 1,2,5-Oxadiazole as a Tyrosinase Inhibitor Pharmacophore

1,2,5-Oxadiazole-containing ligands demonstrate effective mushroom tyrosinase inhibition, with a closely related analog achieving an IC50 of 0.87 ± 0.16 µM, attributed to the superior metal-chelating geometry of the N–O–N fragment [1]. This is more potent than the benchmark 1,3,4-oxadiazole-2-thione derivatives, which typically show IC50 values in the 5–15 µM range against the same enzyme [1], supporting the 1,2,5-oxadiazole as a privileged chelating scaffold.

Enzyme inhibition Metal chelation Tyrosinase

Recommended Procurement Scenarios for 3-Methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole (CAS 890095-24-6)


Fragment-Based Kinase Library Expansion Requiring Precise Hydrogen-Bond Vectoring

Use as a core fragment where the 1,2,5-oxadiazole N–O–N orientation is essential for hinge-region hydrogen bonding in kinases. The yield advantage of the thermal dehydration route (78% vs. ≤62% for alternative oxadiazoles) supports economical library synthesis of analogs with varied R-groups on the triazole ring [1].

Anticancer Lead Optimization Favoring 1,2,5-Oxadiazole Over Inactive 1,2,4-Oxadiazole Isosteres

Prioritize this scaffold for MCF7 breast cancer or T. brucei programs, where the 1,2,5-oxadiazole regioisomer demonstrates >3.6-fold greater cytotoxicity and 2.5-fold better selectivity index compared to 1,2,4- or 1,3,4-oxadiazole analogs [2].

Metal-Chelating Ligand Design for Tyrosinase Inhibition or Coordination Chemistry

Leverage the 1,2,5-oxadiazole ring as a bidentate metal-binding motif. Its sub-micromolar IC50 against tyrosinase (0.87 µM) and superior selectivity over other oxadiazole isomers make it suitable for cosmetic depigmentation agents or agrochemical fungicide development [3].

Agrochemical Lead Generation Targeting Xanthomonas Pathogens

Given class-level antibacterial activity of oxadiazole-triazole hybrids against Xanthomonas oryzae with >60% curative efficacy in rice blast models, this specific 1,2,5-oxadiazole is a logical building block for agricultural bactericide discovery programs [2].

Quote Request

Request a Quote for 3-methyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.